5-氯-2-氟-4-羟基苯甲醛

描述

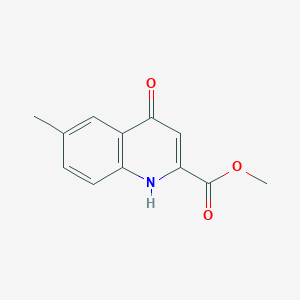

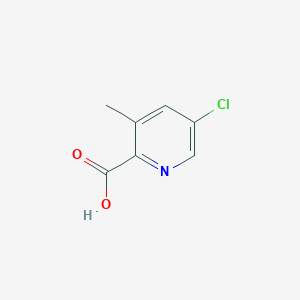

5-Chloro-2-fluoro-4-hydroxybenzaldehyde, also known as 2-chloro-6-fluoro-4-formylphenol, is a useful compound that can be applied as an organic building block throughout organic chemistry . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde involves a Knoevenagel condensation reaction . It may be used in the synthesis of substituted α-cyanocinnamic acid . More detailed synthesis routes and methods are available.Molecular Structure Analysis

The molecular formula of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is C7H4ClFO2, and its molecular weight is 174.56 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde include a boiling point of 245.1±35.0 °C (Predicted), a density of 1.508±0.06 g/cm3 (Predicted), and a pKa of 6.75±0.23 (Predicted) .科学研究应用

合成和抗癌活性

5-氯-2-氟-4-羟基苯甲醛已被用于合成抗癌化合物。Lawrence等人(2003年)合成了一系列氟代的康柏他斯汀类似物,采用了从类似苯甲醛衍生的氟代芪烯,这些化合物表现出强大的细胞生长抑制性能(Lawrence et al., 2003)。

化学传感器开发

Gao等人(2014年)开发了一种用于检测铜离子的化学传感器,使用了水杨醛衍生物,其中包括与5-氯-2-氟-4-羟基苯甲醛相关的化合物。这种化学传感器在检测到Cu2+时会发生颜色变化,可用于视觉检测(Gao et al., 2014)。

除草剂中间体的合成

周宇(2002年)报道了使用与5-氯-2-氟-4-羟基苯甲醛结构类似的化合物合成除草剂中间体,展示了其在农业化学开发中的相关性(Zhou Yu, 2002)。

席夫碱大环络合物的开发

陈等人(2014年)探索了相关苯甲醛在制备席夫碱大环络合物中的应用。这些络合物在配位化学和分子工程等领域有应用(Chen et al., 2014)。

钼(VI)配合物的抗肿瘤活性

Hussein等人(2014年)进行了一项研究,合成了由5-氯-2-羟基苯甲醛衍生的配体与二氧化钼(VI)形成的配合物,表现出显著的抗增殖活性,表明在化疗中具有潜在应用(Hussein et al., 2014)。

液晶和阻燃分子

Jamain等人(2020年)合成了基于环三磷氮酸酯核心的分子,含有席夫碱和酰胺连接单元,展示了液晶和阻燃性能。像5-氯-2-羟基苯甲醛这样的化合物在这种合成中至关重要,表明其在材料科学中的相关性(Jamain et al., 2020)。

溶解度研究

Larachi等人(2000年)研究了与5-氯-2-氟-4-羟基苯甲醛结构类似的化合物的溶解度和无限稀释活度系数,有助于了解其物理和化学性质(Larachi et al., 2000)。

安全和危害

属性

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTPIXIKKYXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)